4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common approach is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium . This reaction is catalyzed by pseudoephedrine as a chiral catalyst, resulting in high yields of optically pure amino keto ethers.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amines.
Scientific Research Applications
4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and therapeutic potential.
Benzofuran Derivatives: Share a similar core structure and exhibit various biological activities.
Uniqueness
4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4-[[bis(prop-2-enyl)amino]methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-5-12-27(13-6-2)14-17-20(28)10-11-21-23(17)22(16(4)30-21)24(29)26-19-9-7-8-18(25)15(19)3/h5-11,28H,1-2,12-14H2,3-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKICPVTSHQTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN(CC=C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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